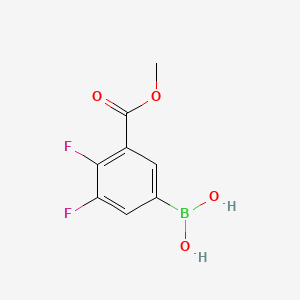

3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

(3,4-difluoro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQXVGIUPPVTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675136 | |

| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-74-7 | |

| Record name | 1-Methyl 5-borono-2,3-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid

Introduction: The Strategic Importance of a Fluorinated Building Block

3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid (Molecular Formula: C₈H₇BF₂O₄, Molecular Weight: 216.04 g/mol ) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry and materials science. Its strategic value lies in the unique combination of three key functionalities on a single phenyl ring: a boronic acid, a methyl ester, and two vicinal fluorine atoms.

The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1] The electron-withdrawing nature of the fluoro and methoxycarbonyl substituents significantly modulates the electronic properties of the aromatic ring, influencing the reactivity and kinetics of these coupling reactions.[2] Fluorine substitution, in particular, is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this valuable synthetic intermediate for researchers and professionals in drug development.

Synthesis: A Regioselective Approach

The synthesis of this compound is most effectively achieved through the borylation of a suitable organometallic precursor. The method of choice is a lithium-halogen exchange reaction at cryogenic temperatures, which offers high regioselectivity and functional group tolerance.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the Carbon-Boron bond. This retrosynthetic step points to an aryl anion equivalent (an organolithium species) and a boron electrophile (a trialkyl borate). The organolithium is, in turn, generated from a corresponding aryl halide, typically an aryl bromide, due to the favorable kinetics of the lithium-halogen exchange. The strategic precursor is therefore methyl 3-bromo-4,5-difluorobenzoate .

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocol

This protocol describes the synthesis starting from methyl 3-bromo-4,5-difluorobenzoate.

Step 1: Lithium-Halogen Exchange and Borylation

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add methyl 3-bromo-4,5-difluorobenzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath. The strict maintenance of this low temperature is critical to prevent side reactions, such as the attack of the organolithium on the ester functionality.

-

Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, typically 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is extremely rapid at this temperature.[4]

-

Stir the resulting aryllithium solution at -78 °C for an additional 30-45 minutes.

-

In a separate dry flask, prepare a solution of triisopropyl borate (B(O-iPr)₃, 1.5 equiv) in anhydrous THF.

-

Add the triisopropyl borate solution to the aryllithium solution dropwise at -78 °C. An exothermic reaction will occur, but the temperature should be maintained below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

Step 2: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, careful addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Caption: High-level workflow for the synthesis and purification.

Purification Strategy: Overcoming the Challenges

Arylboronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and propensity to dehydrate on the acidic silica surface, forming boroxine anhydrides.[5][6]

A robust method for purification is an acid-base extraction .[7][8]

-

Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid, being acidic, will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving less polar, non-acidic impurities behind in the organic layer.

-

Separate the aqueous layer and cool it to 0 °C.

-

Carefully re-acidify the aqueous layer with 2 M HCl until the pH is ~2-3.

-

The pure boronic acid will precipitate as a solid. If it does not, extract the acidified aqueous layer with fresh ethyl acetate.

-

Collect the solid by filtration or concentrate the organic extracts to yield the purified this compound, typically as a white to off-white solid.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound.

Physical and Spectroscopic Data Summary

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₇BF₂O₄ |

| Molecular Weight | 216.04 g/mol |

| Monoisotopic Mass | 216.04054 Da[9] |

| Melting Point | Data not widely published, requires experimental determination. |

| Solubility | Soluble in DMSO, Methanol, THF; sparingly soluble in water. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A suitable solvent is DMSO-d₆.

-

¹H NMR:

-

~8.3 ppm (br s, 2H): The two hydroxyl protons of the B(OH)₂ group. This signal is broad and its chemical shift is highly dependent on concentration and residual water content. It will exchange with D₂O.

-

~7.6-7.8 ppm (m, 2H): The two aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

-

~3.9 ppm (s, 3H): The singlet corresponding to the three protons of the methoxycarbonyl (-COOCH₃) group.

-

-

¹³C NMR:

-

~164 ppm: Carbonyl carbon of the ester.

-

~100-160 ppm: Aromatic carbons. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). The carbon attached to the boron atom may appear as a broad signal and its precise location can be difficult to determine.

-

~53 ppm: Methyl carbon of the ester.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -145 ppm (relative to CFCl₃). Each signal will exhibit coupling to the adjacent aromatic protons and to the other fluorine atom.

-

-

¹¹B NMR:

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Exact Mass [M+H]⁺: 217.0478 (Calculated for C₈H₈BF₂O₄⁺).

-

Other common adducts include [M+Na]⁺ (m/z 239.0298) and [M-H]⁻ (m/z 215.0333).[9]

Caption: A logical workflow for the analytical characterization.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions .[12] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures that are prevalent in many marketed drugs and clinical candidates.

The presence of two strong electron-withdrawing groups (EWG) on the phenyl ring—the fluorine atoms and the methoxycarbonyl group—decreases the electron density of the aromatic system. This has a direct mechanistic consequence:

-

Slower Transmetalation: The transmetalation step of the Suzuki catalytic cycle, where the aryl group is transferred from boron to the palladium center, can be slower compared to reactions with electron-rich boronic acids.[2] This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos).[13]

-

Reduced Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid.[13] The electron-deficient nature of this particular reagent can help suppress this undesired pathway, leading to cleaner reactions and higher yields of the desired cross-coupled product.

This building block provides a direct route to introduce a difluorinated phenyl ester motif into complex molecules, a valuable strategy for lead optimization in pharmaceutical development.[12][14]

Conclusion

This compound is a valuable and versatile reagent. Its synthesis, while requiring careful control of reaction conditions, is accessible through established organometallic chemistry. A well-defined purification strategy based on acid-base extraction is key to obtaining high-purity material. Comprehensive characterization using a suite of modern analytical techniques, particularly multinuclear NMR spectroscopy and high-resolution mass spectrometry, is essential to validate its structure and purity. For scientists in drug discovery and organic synthesis, a thorough understanding of this reagent's synthesis and reactivity profile is crucial for its successful application in the construction of novel and complex molecular architectures.

References

-

Couto, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5845. Available at: [Link]

-

Tyrell, E., & Whitting, A. (2010). The Synthesis and Applications of Heterocyclic Boronic Acids. Progress in Heterocyclic Chemistry, 22, 1-46. Available at: [Link]

-

Nambo, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3407–3411. Available at: [Link]

-

Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 897-905. Available at: [Link]

-

ResearchGate. (2021). Vinyl boronic ester synthesis by lithium–halogen exchange and an.... Available at: [Link]

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

-

Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. Available at: [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

ResearchGate. (2018). Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. Available at: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Buffalo State University. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

-

Chem-Impex International. (n.d.). 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid. Available at: [Link]

- Google Patents. (n.d.). A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

PubChem. (2026). 3-Fluoro-5-methoxy-carbonyl-phenylboronic acid. Available at: [Link]

-

Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

ResearchGate. (2021). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,.... Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Available at: [Link]

-

Do-Huy, T., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(2), 190-194. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic process improvement of 3,4,5-trifluorophenol.

-

ResearchGate. (2021). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),.... Available at: [Link]

-

Gittins, P. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3816-3822. Available at: [Link]

-

Unibest Industrial Co., Ltd. (n.d.). CAS No. 1256346-38-9, 1H-Pyrazole-4-boronic acid, HCl. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available at: [Link]

-

PubChemLite. (n.d.). 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Available at: [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethz.ch [ethz.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C8H7BF2O4) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern drug discovery and materials science, functionalized arylboronic acids stand as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex biaryl structures. Among these, 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid (DFMPBA) emerges as a compound of significant interest. The strategic placement of two electron-withdrawing fluorine atoms and a methoxycarbonyl group on the phenyl ring profoundly influences its electronic properties, reactivity, and intermolecular interactions. This guide offers a comprehensive exploration of the core physicochemical properties of DFMPBA, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for its effective application.

Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental properties. These parameters govern its behavior in both storage and reaction environments, influencing everything from solubility in reaction media to its reactivity profile.

Core Compound Identifiers and Properties

The essential identifiers and computed or experimentally available physical properties of this compound are summarized below. It is crucial to note that while some properties are well-documented, others, such as solubility and pKa, often require experimental determination for specific applications, as public literature on this exact molecule is limited[1].

| Property | Value | Source |

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₈H₇BF₂O₄ | [1][2] |

| Molecular Weight | 215.95 g/mol (or ~216.04 Da monoisotopic mass) | [1][2] |

| CAS Number | 1217500-74-7 | [2] |

| Appearance | Typically a white to off-white solid/powder | [3] |

| Melting Point | Not widely reported; requires experimental determination. Analogous compounds like 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid melt at ~184 °C[3]. | - |

| Solubility | Generally soluble in polar organic solvents (e.g., methanol, THF, acetone); sparingly soluble in water and nonpolar hydrocarbons[4][5][6]. | - |

| pKa | Not experimentally reported. Expected to be lower (more acidic) than phenylboronic acid (pKa ~8.8) due to the electron-withdrawing effects of the two fluorine atoms and the methoxycarbonyl group[7][8]. | - |

Diagram: Chemical Structure of the Topic Molecule

Caption: Chemical structure of this compound.

In-Depth Physicochemical Analysis

Solubility Profile: A Critical Parameter

The solubility of an arylboronic acid is paramount for its application, dictating solvent choice for reactions, purification, and formulation.

Expertise & Experience: Arylboronic acids, as a class, exhibit a predictable solubility pattern: poor solubility in nonpolar solvents like hydrocarbons and moderate to high solubility in polar organic solvents such as ethers, ketones, and alcohols[4][5]. The presence of the polar boronic acid, ester, and electron-rich fluorine functional groups on DFMPBA suggests good solubility in solvents like THF, acetone, methanol, and DMSO. Conversely, its limited solubility in water is a common feature of many arylboronic acids[7][9]. This behavior is a direct consequence of the molecule's dual character: a largely organic, hydrophobic phenyl core and polar, hydrogen-bonding functional groups.

Experimental Protocol: Dynamic Method for Solubility Determination This method, adapted from established procedures for boronic acids, determines the temperature at which a known concentration of the solute completely dissolves, providing precise solubility data across a temperature range[4][9][10].

Methodology:

-

Preparation: Accurately weigh a specific amount of DFMPBA into a sealable glass vial.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial to create a mixture of known composition.

-

Heating and Observation: Place the sealed vial in a temperature-controlled heating block equipped with a magnetic stirrer and a light source/detector (luminance probe).

-

Data Acquisition: Slowly heat the mixture (e.g., 0.5 °C/min) while stirring. Record the light transmittance through the solution.

-

Endpoint Determination: The solubility temperature is the point at which all solid dissolves, resulting in a sharp, stable increase in light transmittance to its maximum.

-

Replicates: Repeat the measurement with cooling and subsequent reheating cycles to ensure reproducibility.

-

Data Analysis: Plot the solubility temperature against the mole fraction of DFMPBA to generate a solubility curve for that specific solvent.

Trustworthiness: The reliability of this protocol is ensured by the use of a calibrated temperature probe and precise gravimetric/volumetric measurements. The dynamic nature of observing a phase change provides a clear and unambiguous endpoint.

Diagram: Dynamic Solubility Determination Workflow

Caption: Workflow for determining solubility via the dynamic method.

Acidity (pKa): The Key to Reactivity and Interaction

The boronic acid moiety is a Lewis acid, capable of accepting an electron pair from a Lewis base (like OH⁻) to form a tetrahedral boronate species. The pKa is the measure of its Brønsted acidity in aqueous solution.

Expertise & Experience: The acidity of an arylboronic acid is highly sensitive to the electronic nature of the substituents on the aromatic ring[9]. Electron-withdrawing groups stabilize the resulting negative charge on the boronate anion, thus increasing the acidity and lowering the pKa. For DFMPBA, the two fluorine atoms and the methoxycarbonyl group are strongly electron-withdrawing. Therefore, its pKa is expected to be significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8). This enhanced acidity can influence its reactivity in catalytic cycles and its ability to bind to diols, a property exploited in sensors and bioconjugation[11][12].

Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration is a robust and widely used method for determining the pKa of acids and bases[7][13]. For compounds with poor water solubility, the use of a co-solvent like methanol or DMSO is often necessary[7].

Methodology:

-

Solution Preparation: Dissolve a precisely known amount of DFMPBA in a specific volume of a water/co-solvent mixture (e.g., 3:1 water:acetonitrile) to a known concentration[14]. Ensure the ionic strength is kept constant by adding a background electrolyte like KCl.

-

Titration Setup: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). More accurately, the data can be fitted to a modified Henderson-Hasselbalch equation or analyzed by plotting the first derivative (dpH/dV) to find the equivalence point precisely.

Trustworthiness: This protocol's validity hinges on the accurate calibration of the pH meter, the use of a standardized titrant, and maintaining a constant temperature. Performing the titration in triplicate validates the precision of the result.

Diagram: Potentiometric pKa Determination Workflow

Caption: Workflow for determining pKa via potentiometric titration.

Stability and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[9][15].

Expertise & Experience: This dehydration is a reversible equilibrium that can be influenced by temperature, solvent, and the presence of water. In the solid state, many boronic acids exist as a mixture of the free acid and the boroxine[15][16]. Upon heating, the equilibrium often shifts towards the boroxine. This is a critical consideration for both storage and for reactions conducted at elevated temperatures under anhydrous conditions. The presence of boroxine can sometimes affect reaction kinetics. However, in the presence of water or during aqueous workups, the boroxine rapidly hydrolyzes back to the monomeric boronic acid[15]. For DFMPBA, researchers should be aware that thermal analysis (like DSC) may show complex events related to dehydration and not just a simple melt.

Spectroscopic Characterization

While specific spectra for DFMPBA are not available in public databases, its structure allows for predictable spectroscopic signatures based on the characterization of analogous compounds[17][18].

-

¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns complicated by both H-H and H-F coupling. A sharp singlet corresponding to the methoxy (-OCH₃) protons would be expected around 3.9 ppm. The acidic protons of the B(OH)₂ group often appear as a broad singlet, which may exchange with D₂O.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm) showing characteristic C-F coupling constants, and the methoxy carbon (~52 ppm). The carbon atom directly attached to the boron (C-B) can be broad or sometimes unobserved.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.

-

FT-IR: Key vibrational bands would include a strong C=O stretch from the ester (~1720 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). A broad O-H stretch from the boronic acid group would also be present (~3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is a common technique for analyzing boronic acids[19]. The molecule can be observed as its protonated adduct [M+H]⁺ or as other adducts. Dehydration is a common fragmentation pathway observed in the gas phase.

Conclusion and Outlook

This compound is a highly functionalized building block with physicochemical properties dictated by the interplay of its boronic acid, difluoro, and methoxycarbonyl substituents. Its enhanced acidity and predictable solubility profile make it a valuable reagent in synthetic chemistry. While a complete experimental dataset is not yet publicly available, the established methodologies presented in this guide provide a robust framework for researchers to determine the critical parameters—such as solubility and pKa—required for their specific applications. A thorough characterization of these properties is the first and most critical step toward unlocking the full potential of this versatile molecule in the development of novel pharmaceuticals and advanced materials.

References

-

Title: Arylboronic acid chemistry under electrospray conditions Source: PubMed URL: [Link]

-

Title: Properties of a model aryl boronic acid and its boroxine Source: PubMed URL: [Link]

-

Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Semantic Scholar URL: [Link]

-

Title: Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone Source: MDPI URL: [Link]

-

Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: ACS Publications URL: [Link]

-

Title: Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties Source: RSC Publishing URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: 3-Fluoro-5-methoxy-carbonyl-phenylboronic acid Source: PubChem URL: [Link]

-

Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health URL: [Link]

-

Title: (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate URL: [Link]

-

Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Springer URL: [Link]

-

Title: 3, 4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, min 98%, 250 mg Source: CP Lab Safety URL: [Link]

-

Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL: [Link]

-

Title: pKa measurement Source: University of Strathclyde URL: [Link]

-

Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: On the Computational Determination of the pK a of Some Arylboronic Acids Source: MDPI URL: [Link]

-

Title: (3,4,5-trifluorophenyl)boronic acid Source: Organic Syntheses URL: [Link]

-

Title: 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester Source: PubChem URL: [Link]

-

Title: this compound Source: International Laboratory USA URL: [Link]

-

Title: 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 Source: PubChem URL: [Link]

- Title: Method for preparing 3,5-difluoro-4-methyl phenylboronic acid Source: Google Patents URL

-

Title: Thermophysical Properties of 4-(Methoxycarbonyl)phenylboronic acid Source: Chemcasts URL: [Link]

-

Title: Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... Source: ResearchGate URL: [Link]

-

Title: DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid Source: ScienceDirect URL: [Link]

Sources

- 1. PubChemLite - this compound (C8H7BF2O4) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 13. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 19. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, a key building block in medicinal chemistry. By dissecting the influence of its distinct functional groups—two fluorine atoms, a methoxycarbonyl group, and a boronic acid moiety—on the NMR spectra, this paper serves as a practical reference for researchers. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and provide a comprehensive interpretation of the spectral data.

Introduction: The Structural Significance of a Multifunctional Building Block

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex bioactive molecules. The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The methoxycarbonyl group provides a handle for further synthetic transformations, while the boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]

Given its utility, unambiguous structural characterization is paramount. NMR spectroscopy stands as the gold standard for this purpose, offering a detailed roadmap of the molecule's atomic connectivity and electronic environment.[4] This guide will provide a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectra of this important compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts and multiplicities of these signals are governed by the electronic effects of the substituents and through-bond and through-space couplings.

Aromatic Protons

The benzene ring has two protons, H-2 and H-6. Their chemical shifts are influenced by the electron-withdrawing nature of the two fluorine atoms and the methoxycarbonyl group, and the weakly donating boronic acid group. Electron-withdrawing groups deshield aromatic protons, shifting their resonances downfield.[5]

-

H-2: This proton is ortho to the boronic acid group, meta to the C-4 fluorine, and para to the methoxycarbonyl group.

-

H-6: This proton is ortho to the methoxycarbonyl group, meta to the C-3 fluorine, and para to the boronic acid group.

The fluorine atoms will induce significant splitting of the aromatic proton signals due to ¹H-¹⁹F coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the proton and fluorine atoms.

-

³J(H,F) (ortho coupling) is typically in the range of 5-10 Hz.

-

⁴J(H,F) (meta coupling) is generally smaller, around 0-3 Hz.[6]

Therefore, H-2 will be split by the C-4 fluorine (meta-coupling) and H-6 will be split by the C-3 fluorine (meta-coupling). Additionally, a smaller five-bond coupling (⁵J(H,F)) might be observed. The two aromatic protons will also exhibit a small meta-coupling to each other (⁴J(H,H)).

Methoxycarbonyl Protons

The three protons of the methyl group (-OCH₃) are expected to appear as a sharp singlet. Their chemical shift is typically in the range of 3.5-4.0 ppm, influenced by the deshielding effect of the adjacent oxygen atom.[7][8]

Boronic Acid Protons

The protons of the boronic acid group (-B(OH)₂) are acidic and their signal is often broad and can exchange with residual water in the NMR solvent. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In many cases, this signal may not be observed or may appear as a very broad hump.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.8 - 8.2 | d | ⁴J(H2,F4) ≈ 2-4 Hz |

| H-6 | 8.0 - 8.4 | d | ⁴J(H6,F3) ≈ 2-4 Hz |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -B(OH)₂ | Variable (often broad) | br s | - |

Predicted values are based on general substituent effects and data from analogous compounds. Actual values may vary depending on experimental conditions.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the fluorine substituents will induce significant C-F couplings.

Aromatic Carbons

The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large one-bond coupling constants (¹J(C,F)), typically in the range of 240-320 Hz, appearing as doublets.[6] The other aromatic carbons will show smaller two-bond (²J(C,F)), three-bond (³J(C,F)), and even four-bond (⁴J(C,F)) couplings.

-

C-1 (ipso-carbon to B(OH)₂): The signal for the carbon attached to the boron atom can sometimes be broadened due to the quadrupolar nature of the boron nucleus.[9]

-

C-2 and C-6: These carbons will be influenced by their proximity to the boronic acid and methoxycarbonyl groups, respectively, and will show coupling to the fluorine atoms.

-

C-3 and C-4: These carbons will appear significantly downfield due to the direct attachment of the electronegative fluorine atoms and will be split into large doublets.

-

C-5 (ipso-carbon to -COOCH₃): This carbon will be deshielded by the carbonyl group.

Methoxycarbonyl Carbons

Two signals are expected for the methoxycarbonyl group:

-

Carbonyl Carbon (-C=O): This signal will appear in the downfield region, typically between 165-175 ppm.[10]

-

Methyl Carbon (-OCH₃): This signal will be found in the upfield region, generally between 50-60 ppm.[7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 | 125 - 135 | m | - |

| C-2 | 120 - 130 | d | ³J(C2,F3) |

| C-3 | 150 - 160 | d | ¹J(C3,F3) ≈ 240-260 |

| C-4 | 150 - 160 | d | ¹J(C4,F4) ≈ 240-260 |

| C-5 | 130 - 140 | t | ²J(C5,F3), ²J(C5,F4) |

| C-6 | 115 - 125 | d | ³J(C6,F4) |

| -C=O | 165 - 170 | t | ³J(C=O,F3), ⁴J(C=O,F4) |

| -OCH₃ | 52 - 55 | s | - |

Predicted values are based on general substituent effects and data from analogous compounds. Actual values may vary depending on experimental conditions.

Visualizing Molecular Connectivity and NMR Correlations

The following diagrams illustrate the structure of this compound and the key NMR correlations that inform the spectral interpretation.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Key through-bond NMR correlations in this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol outlines a standard procedure for the analysis of this compound.

Sample Preparation

-

Massing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are good choices due to their ability to dissolve polar compounds like boronic acids. The choice of solvent can influence the chemical shifts, particularly for the acidic B(OH)₂ protons.[12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[13]

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Figure 3: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H spectrometer).

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 220-240 ppm.

Conclusion: A Roadmap for Structural Verification

This in-depth guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the interplay of substituent effects and spin-spin couplings, researchers can confidently assign the observed signals and verify the structure of this important synthetic intermediate. The provided experimental protocol offers a robust starting point for obtaining high-quality data, ensuring the scientific rigor required in drug discovery and development. The principles outlined herein are broadly applicable to the structural elucidation of other complex fluorinated aromatic compounds.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Reddit. (2014). Effect of boron groups on 13C NMR chemical shift. r/chemistry. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]

-

LibreTexts Chemistry. (2023). 13C NMR Chemical Shift Table. [Link]

- Smith, W. B., & Deavenport, D. L. (1972). Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance (1969), 7(4), 364-369.

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1334-1339.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Forgione, P., & Palko, J. W. (2012). Dihydrogen contacts observed by through-space indirect NMR coupling.

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). [Link]

- Singh, S., & Sharma, K. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, 6(254), 2.

-

LibreTexts Chemistry. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

- Belyankin, A. V., Galyametdinov, Y. G., & Khannanov, A. R. (2026). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)

- Saurí, J., & Parella, T. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

- Afonin, A. V., & Vashchenko, A. V. (2007). Fluorine− Fluorine Spin− Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A, 111(13), 2533-2541.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515.

- Widdifield, C. M., & Bryce, D. L. (2010). A solid-state (11) B NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters. Physical Chemistry Chemical Physics, 12(28), 7896-7909.

-

University College London. (n.d.). Chemical shifts. [Link]

- Soares, M. A., L-Recio, R., & Pérez-Fernández, R. (2018).

- Saielli, G., & Bagno, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(4), 739-746.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

The Organic Chemistry Tutor. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

- Ates, B., & Yildiz, E. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. Journal of Molecular Structure, 1264, 133269.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

Sources

- 1. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. pubsapp.acs.org [pubsapp.acs.org]

crystal structure analysis of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative of Fluorinated Phenylboronic Acids in Modern Drug Discovery

The incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry, leading to the development of several FDA-approved drugs.[1][2] Phenylboronic acids, in particular, are versatile building blocks in drug design and discovery.[3] The strategic placement of fluorine atoms on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[4] this compound is a compound of significant interest, combining the unique electronic properties of a difluorinated phenyl ring with the reactive and binding capabilities of a boronic acid and a methoxycarbonyl group.

A definitive understanding of the three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SCXRD) provides unparalleled, atom-level insight into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a material.[5][6] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete , intended for researchers, scientists, and professionals in drug development.

Part 1: Synthesis and Purification

A robust and reproducible synthetic route is the foundation of any structural analysis. The following protocol outlines a common and effective method for the preparation of arylboronic acids, adapted for the specific target molecule. The causality behind the choice of reagents and conditions is to ensure a high-yield, pure product suitable for crystallization.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved from a suitable brominated precursor via a Grignard reaction followed by borylation. A similar approach has been documented for the synthesis of related difluorophenylboronic acids.[7][8]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq.).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of methyl 5-bromo-2,3-difluorobenzoate (1.0 eq.) in anhydrous THF to initiate the reaction. A small crystal of iodine can be added if the reaction is sluggish.

-

Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, dissolve tri-isopropyl borate (1.5 eq.) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cooled borate solution via a cannula, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl) cooled in an ice bath.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification Protocol

-

Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically effective. The polarity of the eluent can be adjusted based on TLC analysis. This step is crucial for removing unreacted starting materials and byproducts that could inhibit crystallization.

Part 2: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[5][9] The following are established methods for the crystallization of small organic molecules.

Crystallization Methodologies

| Method | Description | Rationale |

| Slow Evaporation | A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film to allow the solvent to evaporate slowly.[4][9] | This is often the simplest and most effective method. The slow decrease in solubility as the solvent evaporates promotes the growth of large, well-ordered crystals.[10] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10] | This method offers finer control over the rate of crystallization compared to slow evaporation and is particularly useful for small amounts of material.[6] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface as the solvents slowly mix.[6] | This technique is effective for compounds that are highly soluble in one solvent and very insoluble in another, allowing for a gradual change in solvent composition. |

Solvent Selection: A Critical Choice

The choice of solvent is paramount. A suitable solvent should dissolve the compound moderately at room or elevated temperature, and the compound should be significantly less soluble at lower temperatures. A solvent screen using a variety of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) is highly recommended.[9]

Step-by-Step Crystallization Protocol (Slow Evaporation)

-

Dissolve a small amount of the purified this compound in a chosen solvent or solvent mixture in a small, clean vial. Gently warm the solution if necessary to achieve complete dissolution.

-

Allow the solution to cool to room temperature. If no precipitate forms, the solution is not saturated enough. If a large amount of precipitate crashes out, the solution is too concentrated. Adjust the concentration accordingly.

-

Once a suitable concentration is achieved, cover the vial with a cap or parafilm with a few small pinholes.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial periodically for the formation of single crystals with well-defined faces and sharp edges.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of elucidating its three-dimensional structure begins. This involves data collection, structure solution, and refinement.[11][12]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop.

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal vibrations and can improve the quality of the diffraction data.[4]

-

Data Acquisition: A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[4] As the crystal is rotated, a series of diffraction images are collected by a detector.[4]

Structure Solution and Refinement Protocol

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined using a least-squares method, typically with software such as SHELXL.[13][14] This iterative process refines the atomic coordinates, displacement parameters, and site occupancy factors to achieve the best fit between the calculated and observed diffraction data.[15] The quality of the final model is assessed by residual factors (R-values).

Hypothetical Crystallographic Data Table

The following table presents anticipated crystallographic data for this compound, based on known structures of similar compounds.[16][17]

| Parameter | Anticipated Value |

| Empirical Formula | C₈H₇BF₂O₄ |

| Formula Weight | 215.95 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Part 4: Anticipated Structural Features and Interpretation

Based on the crystal structures of phenylboronic acid and its derivatives, we can predict the key intermolecular interactions that will define the crystal packing of this compound.[16][18]

Key Intermolecular Interactions

-

Hydrogen Bonding: Phenylboronic acids commonly form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers.[16][18] It is also anticipated that the carbonyl oxygen of the methoxycarbonyl group will act as a hydrogen bond acceptor.[17]

-

π-π Stacking: The aromatic rings are likely to engage in offset face-to-face π-π stacking interactions, contributing to the overall stability of the crystal lattice.[16][19]

-

Halogen Bonding: The fluorine atoms may participate in C-F···H or C-F···π interactions, further influencing the crystal packing.

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. fiveable.me [fiveable.me]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tara.tcd.ie [tara.tcd.ie]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. sci-hub.se [sci-hub.se]

An In-depth Technical Guide on the Electronic Effects of Fluorine on 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid Reactivity

Abstract

This technical guide provides a detailed examination of the electronic factors governing the reactivity of 3,4-difluoro-5-(methoxycarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. We will dissect the intricate interplay between the strong inductive effects of the fluorine and methoxycarbonyl substituents and the resonance effects within the aryl system. This analysis will be contextualized within the framework of the Suzuki-Miyaura cross-coupling reaction, with a focus on how these electronic properties modulate the critical transmetalation step. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding to optimize synthetic strategies involving this and related electron-deficient boronic acids.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Arylboronic acids are indispensable reagents in synthetic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The convergence of these two fields has led to the development of fluorinated arylboronic acids as high-value synthetic intermediates.[3]

This compound is a prime example of a highly functionalized, electron-deficient building block.[4] Understanding the electronic perturbations caused by its substituents is paramount to predicting and controlling its reactivity in complex synthetic sequences.

The Duality of Fluorine's Electronic Influence

The effect of fluorine as a substituent on an aromatic ring is a classic example of competing electronic effects:

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[5][6] This effect deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi (π) system of the benzene ring.[7] This resonance donation increases electron density, but primarily at the ortho and para positions.[5]

In the case of fluorobenzene, the powerful inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[5][8] However, the resonance effect still dictates the regioselectivity for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[9]

Molecular Analysis of this compound

To understand the reactivity of this specific molecule, we must analyze the cumulative electronic influence of all three substituents on the boronic acid moiety.

Substituent Positions and Their Effects

-

Fluorine at C-3 (meta to B(OH)₂): At the meta position, the resonance effect is minimal.[5] Therefore, the electron-withdrawing inductive effect (-I) is the dominant force, significantly decreasing electron density at the C-1 position (the ipso-carbon bearing the boronic acid).

-

Fluorine at C-4 (para to B(OH)₂): Here, both the -I and +R effects are at play. While the +R effect donates some electron density to the ring, the -I effect is still substantial. The net result is a strong electron withdrawal, albeit slightly attenuated compared to a meta fluorine.

-

Methoxycarbonyl Group at C-5 (meta to B(OH)₂): The methoxycarbonyl group (-CO₂Me) is a moderately strong electron-withdrawing group through both induction (-I) and resonance (-M or -R), as the carbonyl group can pull electron density out of the ring.[10][11] Its position meta to the boronic acid ensures its electron-withdrawing influence is strongly felt throughout the ring.

The combination of two fluorine atoms and a methoxycarbonyl group makes the phenyl ring exceptionally electron-deficient. This has profound consequences for its reactivity.

Impact on Lewis Acidity and Boronate Formation

The strong electron-withdrawing nature of the substituents increases the Lewis acidity of the boron center.[12][13] Boronic acids must be activated by a base to form a more nucleophilic "ate" complex (boronate) for the transmetalation step to proceed efficiently in the Suzuki-Miyaura coupling.[14][15] The enhanced acidity of this compound facilitates the formation of this crucial boronate intermediate, potentially at a faster rate or under milder basic conditions compared to electron-rich or unsubstituted phenylboronic acids.

Diagram 1: Cumulative Electronic Effects This diagram illustrates the dominant electron-withdrawing inductive (-I) and resonance (-M) effects of the substituents on the phenyl ring, leading to a highly electron-deficient system.

Caption: Inductive (-I) and Mesomeric (-M) effects in the molecule.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[16][17] The electronic nature of the arylboronic acid primarily impacts the transmetalation step.

The Transmetalation Step: A Balancing Act

Transmetalation is the transfer of the aryl group from the boron "ate" complex to the palladium(II) center.[18][19] The rate of this step is influenced by two opposing factors related to the aryl group's electronics:

-

Nucleophilicity of the Ipso-Carbon: The carbon atom attached to the boron must be sufficiently nucleophilic to attack the palladium center. The severe electron-withdrawing effects of the two fluorine atoms and the methoxycarbonyl group significantly decrease the nucleophilicity of this carbon. This is a decelerating factor.

-

Lability of the C-B Bond: A more polarized and weaker Carbon-Boron bond facilitates its cleavage during the transfer to palladium. The strong electron-withdrawing groups increase the polarization of the C-B bond, making it more labile. This is an accelerating factor.

For highly electron-deficient systems like this compound, the reduced nucleophilicity of the aryl group is often the dominant factor, potentially slowing down the transmetalation step compared to less substituted boronic acids.[20] However, the increased Lewis acidity can partially compensate by ensuring a higher concentration of the reactive boronate intermediate.

Potential Side Reactions: Protodeboronation

Arylboronic acids, particularly those that are electron-deficient, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene (in this case, methyl 2,3-difluorobenzoate).[20] The electron-poor nature of the aromatic ring in the target molecule makes it more susceptible to this undesired pathway, which can lower the overall yield of the cross-coupling product.

Experimental Protocol: A Comparative Reactivity Study

To empirically determine the reactivity of this compound, a comparative Suzuki-Miyaura coupling experiment is proposed. This protocol provides a robust framework for such an investigation.

Diagram 2: Experimental Workflow This diagram outlines the key stages of the comparative Suzuki-Miyaura coupling experiment.

Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.

Objective

To compare the reaction yield of a Suzuki-Miyaura coupling using this compound against a less electron-deficient analog (e.g., 4-(methoxycarbonyl)phenylboronic acid) under identical reaction conditions.

Materials

| Reagent | CAS Number | Purpose |

| 4-Bromoanisole | 104-92-7 | Aryl Halide Coupling Partner |

| This compound | N/A | Test Substrate |

| 4-(Methoxycarbonyl)phenylboronic acid | 99768-12-4 | Control Substrate |

| Palladium(II) Acetate [Pd(OAc)₂] | 3375-31-3 | Catalyst Precursor |

| Tricyclohexylphosphine [PCy₃] | 2622-14-2 | Ligand |

| Potassium Phosphate (K₃PO₄) | 7758-11-4 | Base |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | Solvent |

| Toluene (Anhydrous) | 108-88-3 | Solvent |

Step-by-Step Methodology

This protocol should be performed in parallel for both the test and control boronic acids.

-

Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), the respective boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

-

Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg).

-

Solvent Addition: Evacuate and backfill the Schlenk flask with argon or nitrogen gas three times. Add anhydrous 1,4-dioxane (5 mL) and anhydrous toluene (5 mL) via syringe.

-

Catalyst Introduction: Add the pre-weighed catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for the designated reaction time (e.g., 12 hours).

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analysis: Determine the yield of the desired biaryl product using ¹H NMR spectroscopy with an internal standard or by calibrated GC-MS analysis.

Expected Outcomes and Data Interpretation

Due to the strong electron-withdrawing nature of the difluoro-substituted ring, it is anticipated that the reaction with this compound may proceed with a lower yield compared to the control under identical conditions. This would suggest that the reduced nucleophilicity of the ipso-carbon is a significant kinetic barrier.

Table 1: Hypothetical Comparative Reactivity Data

| Boronic Acid | Substituents | Expected Yield (%) | Key Influencing Factor |

| This compound | 3-F, 4-F, 5-CO₂Me | 65-75% | Strong -I effects reduce aryl nucleophilicity |

| 4-(Methoxycarbonyl)phenylboronic acid | 4-CO₂Me | 85-95% | Moderate -I, -M effects; higher nucleophilicity |

An observation of increased protodeboronation byproduct in the reaction with the difluorinated substrate would further support the hypothesis of its heightened susceptibility to this side reaction.

Diagram 3: Simplified Suzuki-Miyaura Catalytic Cycle This diagram highlights the key transmetalation step and the role of the base in activating the boronic acid.

Caption: The key transmetalation step in the Suzuki-Miyaura cycle.

Conclusion

The reactivity of this compound is governed by a complex interplay of powerful, synergistic electron-withdrawing effects. While its enhanced Lewis acidity promotes the formation of the active boronate species, the severely diminished nucleophilicity of the aryl ring presents a significant kinetic hurdle for the crucial transmetalation step in Suzuki-Miyaura couplings. Furthermore, the electron-deficient nature of the ring increases the risk of protodeboronation. For researchers utilizing this valuable building block, successful application requires careful optimization of reaction conditions—such as the choice of catalyst, ligand, base, and solvent—to favor the desired cross-coupling pathway over competing side reactions.

References

- Vertex AI Search. (2013). Competing resonance and inductive effects in a substituted benzene.

- Vertex AI Search. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Khan Academy. (n.d.). Ortho-para directors III.

- csbsju.edu. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.

- Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.

- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry – A European Journal, 23(50).

- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.

- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.

- ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.

- National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Wikipedia. (n.d.). Methoxy group.

- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?

- Benchchem. (n.d.). An In-depth Technical Guide to 3,4-Difluorophenylboronic Acid.

- PubMed. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H7BF2O4) [pubchemlite.lcsb.uni.lu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Methoxy group - Wikipedia [en.wikipedia.org]

- 12. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]